胆固醇葡萄糖苷

描述

Synthesis Analysis

Cholesteryl glucoside synthesis involves complex biochemical pathways and enzymatic reactions. A significant study demonstrated that cholesterol glucosylation activity is catalyzed by the enzyme β-glucosidase 1 (GBA1), which performs a transglucosylation reaction using glucosylceramide (GlcCer) as the glucose donor, rather than UDP-Glucose. This novel function of GBA1 highlights a unique pathway for glycolipid metabolism in mammals, contributing to our understanding of cholesteryl glucoside synthesis in biological systems (Akiyama et al., 2013).

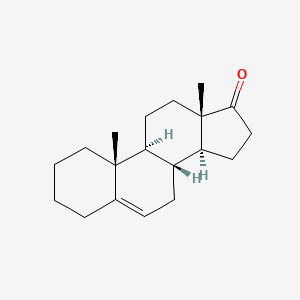

Molecular Structure Analysis

The molecular structure of cholesteryl glucoside and its derivatives has been extensively studied through synthetic and analytical methods. Nguyen et al. (2014) achieved step-economical syntheses of cholesteryl-6-O-phosphatidyl-α-D-glucopyranosides, unique to Helicobacter pylori, using regioselective deprotection and phosphoramidite coupling techniques. This work provided critical insights into the structural characterization of cholesteryl glucoside derivatives, facilitating further glycolipidomic profiling and biological studies (Nguyen et al., 2014).

Chemical Reactions and Properties

The chemical properties of cholesteryl glucoside are influenced by its unique structure, enabling specific reactions and interactions within biological systems. Notably, the synthesis and regioselective enzymatic acylation of cholesteryl glucoside derivatives have been explored, demonstrating the compound's versatility in chemical modifications and its potential for creating novel glycolipid structures with specific biological functions (Pączkowski et al., 2007).

Physical Properties Analysis

The physical properties of cholesteryl glucoside, such as its effects on membrane dynamics and interactions with other lipids, have been a focus of research. Hanashima et al. (2020) investigated how glucosylation of cholesterol affects its ordering and interactions in membranes, revealing that cholesteryl-β-D-glucoside (ChoGlc) significantly reduces the ordering effect of cholesterol on sphingomyelin chains, thereby altering the membrane's physical properties. This research sheds light on the impact of cholesteryl glucoside on lipid bilayer dynamics and its potential roles in cell membrane organization and function (Hanashima et al., 2020).

Chemical Properties Analysis

The chemical properties of cholesteryl glucoside contribute to its biological functions and interactions within the cell. Studies have highlighted its role in activating heat shock transcription factors and expressing heat shock proteins, indicative of its involvement in cellular stress responses. The enzymatic pathways and molecular mechanisms underlying cholesteryl glucoside's synthesis and function in biological systems provide valuable insights into its chemical properties and their implications for cellular physiology (Akiyama et al., 2013).

科学研究应用

在自噬防御入侵微生物中的作用

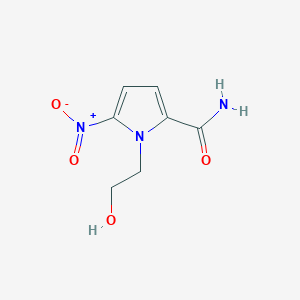

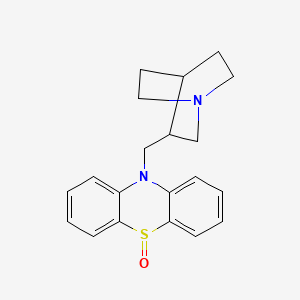

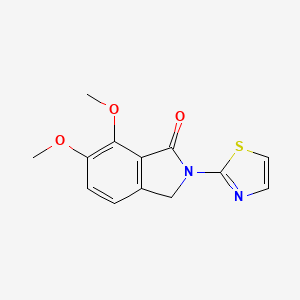

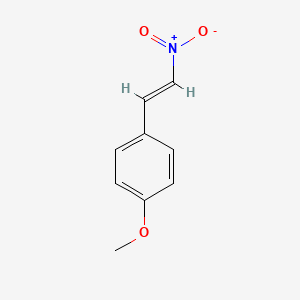

胆固醇葡萄糖苷在自噬防御入侵微生物中起着至关重要的作用。 例如,幽门螺杆菌是一种可以导致胃溃疡和癌症的细菌,对胆固醇是营养缺陷型,并将胆固醇转化为胆固醇葡萄糖苷衍生物 {svg_1}. 该细菌利用这些衍生物来逃避宿主细胞自噬,自噬通常有助于防御微生物入侵 {svg_2}.

对溶酶体降解的影响

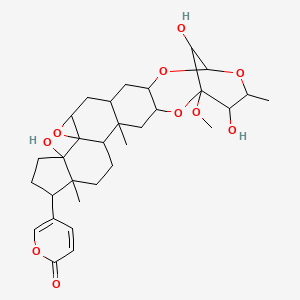

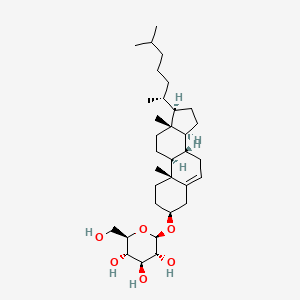

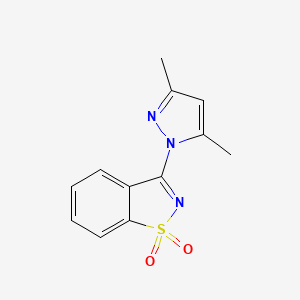

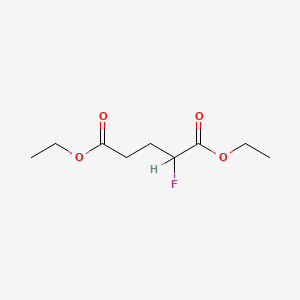

胆固醇葡萄糖苷衍生物,特别是胆固醇 6ʹ- O -酰基-α -d- 葡萄糖苷 (CAG),已被发现会损害溶酶体降解,这是细胞成分回收的关键过程 {svg_3}. 这种损伤支持细胞内幽门螺杆菌的存活 {svg_4}.

参与膜脂质重塑

胆固醇葡萄糖苷参与膜脂质重塑,这是一个对维持细胞膜完整性和功能至关重要的过程 {svg_5}. 在幽门螺杆菌感染的背景下,操纵胆固醇 6’-酰基葡萄糖苷(胆固醇葡萄糖苷的衍生物)的生物合成可以导致该细菌的根除 {svg_6}.

对细菌粘附的影响

某些胆固醇葡萄糖苷衍生物会影响细菌粘附,这是许多细菌感染建立的关键步骤 {svg_7}. 例如,已发现某些衍生物会抑制幽门螺杆菌粘附到人胃腺癌细胞 {svg_8}.

在抗幽门螺杆菌治疗中的应用

由于其在细菌粘附和膜脂质重塑中的作用,胆固醇葡萄糖苷在开发新的抗幽门螺杆菌疗法中具有潜在的应用价值 {svg_9}. 例如,改变胆固醇葡萄糖苷酰基链的治疗方法可以显着减少细菌粘附,显示出作为一种新的治疗方法的前景 {svg_10}.

潜在的抗溃疡作用

胆固醇葡萄糖苷被认为具有抗溃疡作用 {svg_11}. 但是,需要更多的研究来充分了解这种潜在的应用。

作用机制

未来方向

Cholesteryl glucoside has been found to enhance the adhesion of Helicobacter pylori to gastric epithelium . Future studies are needed to determine whether inhibition of H. pylori-specific cholesteryl glucosides constitutes a target for the development of new therapeutic molecules for H. pylori-induced inflammation and malignancies .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMCJUNYLQOAIM-UQBZCTSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331472 | |

| Record name | Cholesteryl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7073-61-2 | |

| Record name | Cholesteryl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)

![trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1199652.png)

![1,3-Dipropyl-8-[(1S,3S,4S)-5beta,6beta-epoxybicyclo[2.2.1]heptane-3alpha-yl]-7H-purine-2,6(1H,3H)-dione](/img/structure/B1199655.png)